5-(1H-indol-3-ylmethyl)-3-methyl-2-thioxo-4-Imidazolidinone

Übersicht

Beschreibung

(1H-indol-3-yl)methyl electrophiles are potential precursors for the synthesis of various indole derivatives . They are highly reactive, and their preparation can be challenging due to concomitant undesired dimerization/oligomerization .

Synthesis Analysis

The synthetic route involved the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones . A rapid (0.02s) and mild (25°C) generation of an (1H-indol-3-yl)methyl electrophile enables the rapid (0.1s) and mild (25°C) nucleophilic substitution in a microflow reactor .

Molecular Structure Analysis

The indole moiety is essentially planar with a maximum deviation . The indole ring system forms a dihedral angle with the mean plane of the 10-membered heterobicycle .

Chemical Reactions Analysis

A number of substituted indoles have been synthesized via nucleophilic substitutions at the α-position of the indole . The moderately reactive (1H-indol-3-yl)methyl electrophiles have been used for the nucleophilic substitutions at the 3’-position .

Wissenschaftliche Forschungsanwendungen

Inhibition of Necroptosis

Necrostatin-1 is a small molecule inhibitor of receptor-interacting protein 1 (RIP1) Ser/Thr kinase activity . It was initially discovered as an inhibitor of necroptosis, a pathway of programmed necrotic, caspase-independent cell death . Necroptotic cell death requires the kinase activity of RIP1 . As a specific inhibitor of RIP1 kinase, Nec-1 has become a critical and widely used tool for defining the function of RIP1 kinase in mediating necroptosis .

Application in Cell Death Research

Nec-1 has been a valuable tool to investigate the molecular mechanisms of necroptosis . The physiological and pathological roles of necroptosis and RIP1 kinase have also been studied using Nec-1 .

Role in Ischemic Injury

Inhibition of cellular injury in animal models by Nec-1 has indicated a role for RIP1 kinase after ischemic injury . Nec-1 is now widely used to target RIP1 kinase activity in various experimental disease models, such as ischemia-reperfusion injury in brain, heart, and kidney .

Role in Infections

Nec-1 has shown potential in the treatment of bacterial and viral infections . It has been used in experimental disease models to study the role of RIP1 kinase in these infections .

Role in Traumatic Brain Injury

Nec-1 has been used in experimental models to study traumatic brain injury . It has shown potential in reducing the severity of injury and improving prognosis .

Prevention of Ferroptosis in Hepatocellular Carcinoma

Necrostatin-1 has been found to prevent ferroptosis, a form of cell death caused by the iron-mediated accumulation of lipid peroxidation, in a RIPK1- and IDO-Independent manner in hepatocellular carcinoma . This indicates that its antioxidant activity should be considered when using necrostatin-1 as a RIPK1 inhibitor .

Role in Systemic Inflammatory Response Syndrome and Sepsis

Nec-1 has been used in experimental disease models to study systemic inflammatory response syndrome and sepsis . It has shown potential in reducing the severity of these conditions .

Role in Retinal Cell Death

Nec-1 has been used in experimental models to study retinal cell death . It has shown potential in reducing the severity of retinal cell death and improving prognosis .

Wirkmechanismus

Target of Action

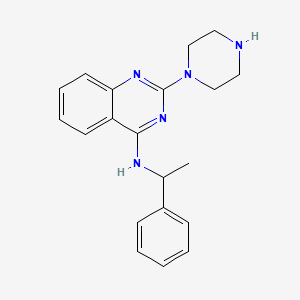

Necrostatin-1 (Nec-1), also known as 5-((1H-indol-3-yl)methyl)-3-methyl-2-thioxoimidazolidin-4-one, primarily targets the Receptor-Interacting Protein 1 (RIP1) kinase . RIP1 is a crucial component of the necroptosis signaling pathway, a form of regulated non-apoptotic cell death .

Mode of Action

Nec-1 acts via allosteric blockade of RIP1 kinase . It inhibits the Ser/Thr kinase activity of RIP1, which is essential for RIP1-RIP3-MLKL necrosome-mediated necroptosis upon TNF-α (tumor necrosis factor-α) signaling . By inhibiting RIP1, Nec-1 prevents the formation of the necrosome complex and the execution of the necroptotic program .

Biochemical Pathways

Nec-1 affects the necroptosis pathway, which plays a crucial role in immune regulation, tissue damage, and tumorigenesis . Necroptosis is characterized by cell swelling, organelle swelling, cell lysis, and the release of cellular debris . By inhibiting RIP1, Nec-1 prevents the formation of the necrosome complex, thereby inhibiting the execution of the necroptotic program .

Pharmacokinetics

Nec-1 has been reported to have an absolute bioavailability of 54.8% . Its solubility in water is limited, and its half-time after systemic administration is relatively short . These factors may impact the bioavailability and efficacy of Nec-1.

Result of Action

Nec-1 inhibits necroptosis, thereby reducing cell death and associated pathologies . It has shown marked neuroprotective properties in a wide range of in vivo experimental models of brain ischemia, neonatal hypoxia-ischemia, retinal ischemia, subarachnoid hemorrhage, traumatic brain and spinal cord injuries, neuropathies, and some neurodegenerative diseases .

Action Environment

The action of Nec-1 can be influenced by various environmental factors. For instance, the brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and relatively poor antioxidant systems .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-16-12(17)11(15-13(16)18)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUWMXQFNYDOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=S)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385186 | |

| Record name | Necrostatin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-indol-3-ylmethyl)-3-methyl-2-thioxo-4-Imidazolidinone | |

CAS RN |

4311-88-0 | |

| Record name | Necrostatin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

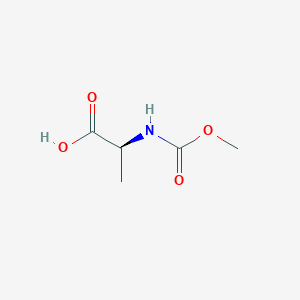

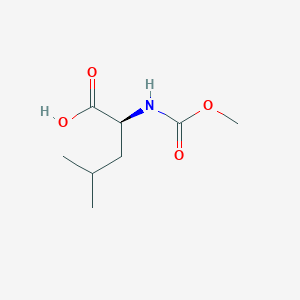

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)

![2,12-Bis[(dimethylamino)methyl]cyclododecanone](/img/structure/B1677924.png)

![Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-](/img/structure/B1677925.png)

![3-[5-(4-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-6-methoxy-quinolin-2-ol](/img/structure/B1677931.png)

![3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B1677933.png)